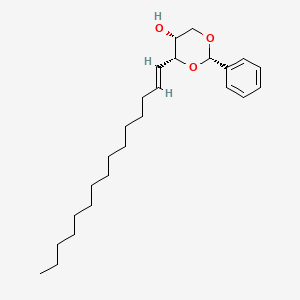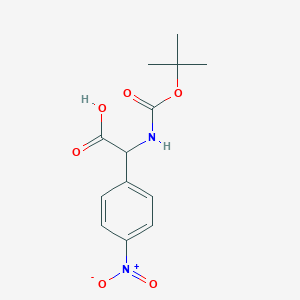
BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID, 3-(1-METHYLETHYL)-ETHYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester is a chemical compound with a unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The compound’s structure includes a bicyclo[2.2.1]heptane framework with a carboxylic acid ester group and an isopropyl group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene is commonly used as the diene, and an appropriate dienophile is selected based on the desired substituents on the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as toluene or xylene, and the temperature is carefully regulated to optimize the reaction rate and product formation.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of an isopropyl ester.
Norbornene: The parent compound of the norbornene family, lacking the ester group.
Bicyclo(2.2.1)heptane: A simpler bicyclic structure without the double bond or ester group.
Uniqueness
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester is unique due to its specific ester and isopropyl substituents, which confer distinct chemical and physical properties. These features make it valuable in various applications, particularly in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
116126-82-0 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
ethyl (1R,2R,3R,4S)-3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C13H20O2/c1-4-15-13(14)12-10-6-5-9(7-10)11(12)8(2)3/h5-6,8-12H,4,7H2,1-3H3/t9-,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
HJEFAEQTNTXLHL-WRWGMCAJSA-N |
SMILES |
CCOC(=O)C1C2CC(C1C(C)C)C=C2 |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H]([C@H]1C(C)C)C=C2 |
Kanonische SMILES |
CCOC(=O)C1C2CC(C1C(C)C)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)
![Bis(2,4-cyclopentadien-1-YL)[(4-methylbicyclo[2.2.1]heptane-2,3-diyl)-methylene]titanium](/img/structure/B1142425.png)




